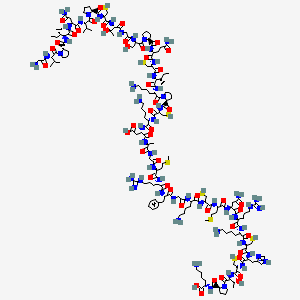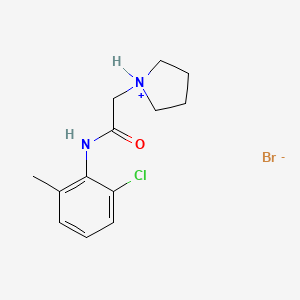![molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
Propionic acid-[3]pyridylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Propionic acid and 3-pyridylmethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propionic acid-3pyridylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:
Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.
Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.
Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.
The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl propanoate |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
MIBYGAYSSRVCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)


